molecular formula C8H9N3S B13951779 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide

Cat. No.: B13951779
M. Wt: 179.24 g/mol
InChI Key: RCGUSGOGTZNKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-1-carbothioamide, 2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of 1H-Pyrrolo[2,3-b]pyridine-1-carbothioamide, 2,3-dihydro- allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carbothioamide, 2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-1-carbothioamide, 2,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its ability to modulate biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carbothioamide, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to the active site of these receptors, the compound can block their activity, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-carbothioamide

InChI

InChI=1S/C8H9N3S/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-2,4H,3,5H2,(H2,9,12)

InChI Key

RCGUSGOGTZNKOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.